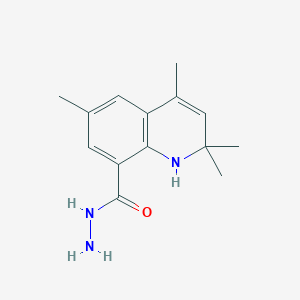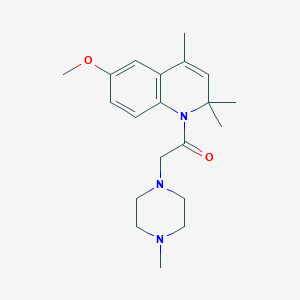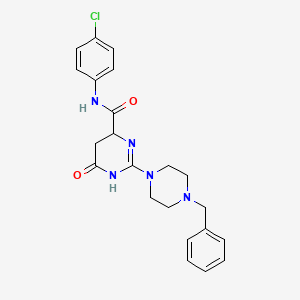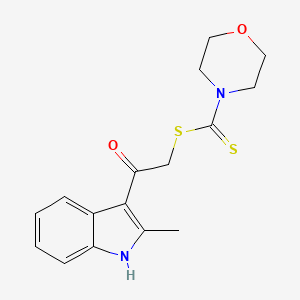![molecular formula C17H17N3O4S B11181141 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B11181141.png)
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure and exhibit similar chemical properties.
Pyrimidine derivatives: Compounds with the pyrimidine ring are structurally related and may have comparable biological activities.
Dimethylphenyl derivatives: These compounds contain the dimethylphenyl group and can be used in similar synthetic and research applications
Uniqueness
The uniqueness of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione lies in its combination of functional groups and structural features.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-hydroxy-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17N3O4S/c1-8-4-9(2)6-11(5-8)20-13(21)7-12(16(20)24)25-17-18-14(22)10(3)15(23)19-17/h4-6,12H,7H2,1-3H3,(H2,18,19,22,23) |
InChI Key |
CSAOZFWQZBMXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)SC3=NC(=C(C(=O)N3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B11181060.png)
![6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11181064.png)
![1-ethyl-7-methyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11181069.png)
![4-(pentanoylamino)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11181072.png)
![6-(2-chloro-4-methylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11181078.png)
![1-[2-(4-fluorophenyl)ethyl]-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11181079.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11181081.png)



![4-(4-nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11181111.png)



